
5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid pinacol ester. The reaction is usually carried out under mild conditions, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a powerful tool for constructing complex organic molecules.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products:
Coupling Products: Formed through Suzuki–Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. It is also employed in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The ethoxycarbonyl group can also participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyrrole ring.
類似化合物との比較
- 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid
- 5-(Ethoxycarbonyl)-pyrimidine derivatives
- Pinacol boronic esters
Comparison: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is unique due to its combination of a boronic acid group and an ethoxycarbonyl-substituted pyrrole ring. This structure provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids or boronate esters. For example, the presence of the ethoxycarbonyl group can enhance the stability and solubility of the compound, making it more suitable for certain applications in organic synthesis and material science.
特性
分子式 |
C7H10BNO4 |
|---|---|
分子量 |
182.97 g/mol |
IUPAC名 |
(5-ethoxycarbonyl-1H-pyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO4/c1-2-13-7(10)5-3-4-6(9-5)8(11)12/h3-4,9,11-12H,2H2,1H3 |
InChIキー |
ZJEPMBILLQBUDE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(N1)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


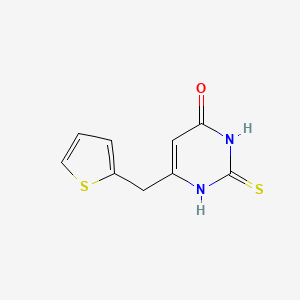
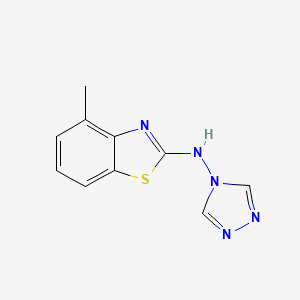
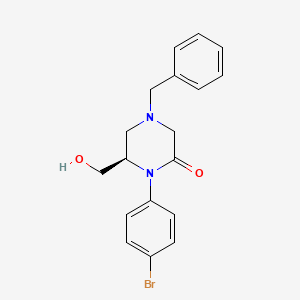

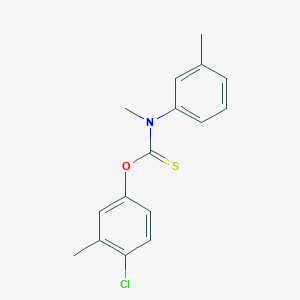


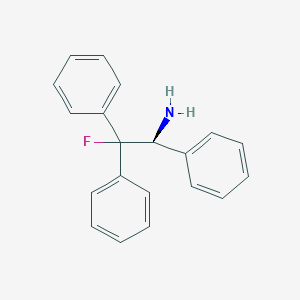

![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
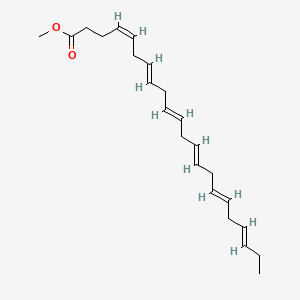

![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

